2-(N-Phenylaminomethyl)phenylboronic acid
Overview
Description
2-(N-Phenylaminomethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an N-phenylaminomethyl group
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
Boronic acids are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst, such as palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
Given its potential role in sm cross-coupling reactions , it may facilitate the formation of new carbon-carbon bonds, which could have various effects depending on the specific context.
Biochemical Analysis
Biochemical Properties
2-(N-Phenylaminomethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful for the detection and quantification of sugars and other biomolecules containing cis-diol groups . The compound interacts with enzymes such as glycosidases and proteases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
In cellular systems, this compound influences various cellular processes. It has been shown to affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound can modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction . Furthermore, this compound can induce changes in cell morphology and proliferation, highlighting its potential impact on cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules through its boronic acid moiety. This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The compound can also interact with nucleic acids, affecting gene expression by modulating transcription factors and other regulatory proteins . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve a measurable biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by inhibiting or activating specific enzymes involved in metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its biochemical effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can modulate the activity of localized biomolecules . This localization is crucial for its function, as it allows the compound to interact with its intended targets within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Phenylaminomethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with N-phenylaminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-Phenylaminomethyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The N-phenylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the N-phenylaminomethyl group under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
2-(N-Phenylaminomethyl)phenylboronic acid has several applications in scientific research:
Industry: Used in the synthesis of functional polymers and materials with specific binding properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the N-phenylaminomethyl group, making it less versatile in certain synthetic applications.
2-(N,N-Dimethylaminomethyl)phenylboronic acid: Similar structure but with dimethylamino substitution, which can affect its reactivity and binding properties.
4-(N-Phenylaminomethyl)phenylboronic acid: Positional isomer with the N-phenylaminomethyl group at the para position, which can influence its steric and electronic properties.
Uniqueness
2-(N-Phenylaminomethyl)phenylboronic acid is unique due to the presence of the N-phenylaminomethyl group, which enhances its reactivity and allows for the formation of more complex structures in organic synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
[2-(anilinomethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15-17H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAVJBKHOWFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477902 | |
Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327096-48-0 | |
Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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